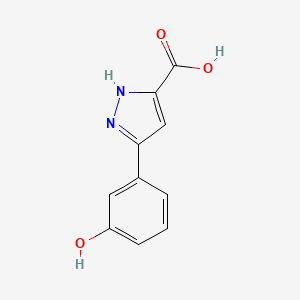

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWRVFWZCLHEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383300 | |

| Record name | 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690631-98-2 | |

| Record name | 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, expert-led protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a core component in numerous biologically active molecules, and this guide details a robust and well-established synthetic route commencing from commercially available precursors.[1][2] The narrative emphasizes the chemical principles behind each step, offering insights into reaction mechanisms, optimization, and characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Overview

The pyrazole ring system is a privileged scaffold in pharmaceutical sciences, found in drugs exhibiting anti-inflammatory, analgesic, and kinase inhibitory activities.[1][3] this compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecular entities.

The most reliable and versatile strategy for constructing the 1,3,5-substituted pyrazole core of our target molecule is the Knorr pyrazole synthesis . This classical method involves the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound.[1][3] Our specific synthesis is therefore designed as a three-stage process:

-

Stage 1: Claisen Condensation to form the key β-dicarbonyl intermediate, ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate. This is achieved by reacting 3-hydroxyacetophenone with diethyl oxalate.

-

Stage 2: Knorr Pyrazole Synthesis via cyclization of the β-dicarbonyl intermediate with hydrazine hydrate to form the pyrazole ring with an ethyl ester substituent.

-

Stage 3: Saponification to hydrolyze the ethyl ester, yielding the final carboxylic acid product.

This multi-step approach allows for purification at intermediate stages, ensuring high purity of the final compound. Furthermore, a highly efficient "one-pot" variation that combines these steps will be discussed as an alternative advanced protocol.[1][3]

Overall Synthetic Workflow

The following diagram provides a high-level overview of the synthetic pathway.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of Ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

This stage employs a base-mediated Claisen condensation. The base, sodium ethoxide, deprotonates the α-carbon of 3-hydroxyacetophenone, generating an enolate nucleophile. This enolate subsequently attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of the β-dicarbonyl product after an acidic workup.[4][5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| 3-Hydroxyacetophenone | 136.15 | 1.0 | 13.62 g |

| Diethyl oxalate | 146.14 | 1.1 | 16.08 g (15.2 mL) |

| Sodium metal | 22.99 | 1.1 | 2.53 g |

| Anhydrous Ethanol | 46.07 | - | 250 mL |

| Diethyl Ether | 74.12 | - | For washing |

| Hydrochloric Acid (2M) | 36.46 | - | As required |

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of anhydrous ethanol. Carefully add sodium metal (2.53 g) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

-

Reactant Addition: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. In a separate beaker, prepare a solution of 3-hydroxyacetophenone (13.62 g) and diethyl oxalate (16.08 g) in 100 mL of anhydrous ethanol.

-

Condensation Reaction: Add the acetophenone/oxalate solution dropwise to the cooled sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. A thick yellow precipitate of the sodium salt of the product will form.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and slowly acidify by adding 2M HCl with vigorous stirring until the pH is ~2-3. The yellow precipitate will dissolve, followed by the formation of a pale-yellow solid product.

-

Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the solid under vacuum to yield ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate. The product can be used in the next step without further purification.

Stage 2: Synthesis of Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate

This is the core cyclization step. Hydrazine, a dinucleophile, attacks the two carbonyl groups of the β-dicarbonyl intermediate. The subsequent intramolecular condensation and dehydration yield the stable aromatic pyrazole ring.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| Ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate | 236.21 | 1.0 | (From Stage 1) |

| Hydrazine Hydrate (~64% soln.) | 50.06 | 1.05 | ~3.3 mL |

| Ethanol | 46.07 | - | 200 mL |

| Glacial Acetic Acid | 60.05 | Catalytic | ~1 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the crude ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate from Stage 1 in 200 mL of ethanol.

-

Reagent Addition: Add a catalytic amount of glacial acetic acid (~1 mL). While stirring, add hydrazine hydrate (1.05 eq) dropwise at room temperature.

-

Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Purification: Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. Dry the product, ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate, under vacuum.

Stage 3: Saponification to this compound

The final step is a standard base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6] Subsequent acidification protonates the carboxylate salt, precipitating the final product.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate | 232.23 | 1.0 | (From Stage 2) |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | (e.g., 3.0 g) |

| Tetrahydrofuran (THF) | 72.11 | - | 75 mL |

| Water | 18.02 | - | 25 mL |

| Hydrochloric Acid (2M) | 36.46 | - | As required |

Step-by-Step Procedure:

-

Setup for Hydrolysis: Dissolve the pyrazole ester from Stage 2 in 75 mL of THF in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (3.0 eq) in 25 mL of water.

-

Reaction: Heat the biphasic mixture to reflux (around 70 °C) for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Solvent Removal: After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Acidify the solution by slowly adding 2M HCl while stirring, until the pH reaches ~2. A white or off-white precipitate will form.

-

Final Product Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield the final product, this compound.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is a cornerstone of this synthesis. It proceeds through a well-defined condensation-cyclization-dehydration sequence, as illustrated below.

Caption: Mechanism of the Knorr pyrazole synthesis.

Advanced Protocol: "One-Pot" Synthesis

For enhanced efficiency, the Claisen condensation, Knorr cyclization, and saponification can be integrated into a single "one-pot" procedure.[1][3] This method avoids the isolation of intermediates, saving time and resources, and is particularly suited for industrial applications.[3] The protocol involves the sequential addition of reagents to the same reaction vessel. After the initial Claisen condensation, the solvent is typically switched, and hydrazine is added for the cyclization, followed directly by the addition of a strong base for hydrolysis.[1]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment, showing characteristic peaks for the aromatic protons on both the phenyl and pyrazole rings, as well as the exchangeable protons of the -OH, -NH, and -COOH groups.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify key functional groups, such as the broad O-H stretch of the carboxylic acid, the N-H stretch of the pyrazole, and the C=O stretch.

Conclusion

This guide outlines a robust and reproducible multi-step synthesis for this compound. By providing detailed, step-by-step instructions and explaining the underlying chemical principles, this document serves as a practical resource for chemists in the pharmaceutical and life sciences industries. The described methodology is grounded in established chemical literature and offers a clear pathway to obtaining this valuable synthetic intermediate with high purity.

References

- Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968.

- Thieme Connect. (n.d.). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence.

- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Asian Journal of Chemistry.

- Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5.

- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PeerJ.

- Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2025).

- Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives.

- Benchchem. (n.d.).

- Chemistry Stack Exchange. (2023).

- Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. (2015). The Royal Society of Chemistry.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 3. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic Acid

This guide provides a comprehensive technical overview of the crystal structure of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the addition of a carboxylic acid and a hydroxyphenyl group enhances its potential for targeted biological interactions.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, crystallographic analysis, and the implications of its solid-state structure.

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6] The incorporation of a carboxylic acid moiety not only provides a handle for further chemical modifications but also enhances the molecule's ability to interact with biological targets through hydrogen bonding.[2][7][8] The specific compound, this compound, combines the versatile pyrazole core with functional groups that can play crucial roles in molecular recognition and binding affinity. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.[5]

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This multi-step synthesis is designed to yield the target compound with high purity, which is a prerequisite for obtaining diffraction-quality single crystals.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]

- 8. benthamdirect.com [benthamdirect.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its designation as a "privileged scaffold" is not arbitrary; it is earned through the consistent and potent biological activities demonstrated by its derivatives across a vast landscape of therapeutic targets.[1][3] From the blockbuster anti-inflammatory drug Celecoxib to cutting-edge kinase inhibitors in oncology, the pyrazole core's unique physicochemical properties—including its capacity to act as both a hydrogen bond donor and acceptor—confer favorable pharmacokinetic and pharmacodynamic profiles.[1][4] This guide provides a detailed exploration of the principal biological activities of pyrazole-based compounds, delving into their mechanisms of action, presenting field-proven experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data.

Section 1: Anti-inflammatory Activity - The Landmark Success of COX-2 Inhibition

The most prominent success story for pyrazole-based compounds is in the realm of anti-inflammatory therapeutics, exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] This class of drugs revolutionized the management of inflammatory conditions by offering a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7][8] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[6][7]

The therapeutic advantage of pyrazole derivatives like Celecoxib lies in their structural ability to selectively bind to and inhibit the COX-2 enzyme.[6][9] This selectivity is attributed to the presence of a larger, more accommodating binding pocket in COX-2 compared to COX-1. The diaryl-substituted pyrazole structure, often featuring a sulfonamide moiety, fits snugly into this pocket, effectively blocking the conversion of arachidonic acid to prostaglandin precursors.[6][8] This targeted inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with the non-selective inhibition of COX-1 by traditional NSAIDs.[6][7]

Caption: Mechanism of selective COX-2 inhibition by pyrazole compounds.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the potency and selectivity of a novel pyrazole compound. It measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid.

Objective: To determine the IC50 values (concentration causing 50% inhibition) for a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reagent Preparation:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactor Solution: Glutathione, hematin, and hydroquinone in reaction buffer.

-

Substrate: Arachidonic acid solution.

-

Test Compound: Prepare a stock solution in DMSO and create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of reaction buffer to each well.

-

Add 10 µL of the cofactor solution.

-

Add 10 µL of either COX-1 or COX-2 enzyme solution.

-

Add 10 µL of the test compound dilution (or DMSO for control).

-

Causality Insight: Pre-incubate the mixture at 37°C for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 10 µL of 1N HCl.

-

-

Quantification:

-

Measure the concentration of PGE2 produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Selectivity Index (SI): Calculate the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

-

| Compound Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 4.5 | ~200 | [5] |

| COX-2 | 0.02 | [5] | ||

| 3,5-diarylpyrazole | COX-1 | >10 | >1000 | [5] |

| COX-2 | 0.01 | [5] | ||

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | N/A | [5] |

| 5-LOX | 0.12 | N/A | [5] |

Section 2: Anticancer Activity - Targeting the Engines of Malignancy

Pyrazole derivatives have emerged as a powerhouse in oncology, demonstrating the ability to inhibit a wide array of targets crucial for cancer cell proliferation, survival, and angiogenesis.[10][11] Their structural versatility allows for fine-tuning to achieve high potency and selectivity against specific protein kinases.[10]

Diverse Mechanisms of Action

Unlike their anti-inflammatory counterparts, anticancer pyrazoles do not converge on a single target. They inhibit multiple key signaling pathways implicated in oncogenesis.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression.[12] Dysregulation of the CDK/cyclin complex is a hallmark of many cancers.[13] Pyrazole-based compounds have been developed as potent inhibitors of CDK2 and CDK4/6, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[14][15][16]

-

Janus Kinase (JAK) Inhibition: The JAK/STAT pathway is a critical signaling cascade for cytokines and growth factors.[17] Its abnormal activation is linked to various hematological malignancies and inflammatory diseases. Pyrazole derivatives have been designed to be potent ATP-competitive inhibitors of JAK family members (JAK1, JAK2, JAK3), blocking downstream signaling and suppressing tumor cell proliferation.[17][18][19]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Pyrazoles can target RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key regulator of angiogenesis—the formation of new blood vessels that tumors need to grow.[10] By inhibiting VEGFR, these compounds can stifle tumor growth by cutting off its blood supply.[10]

Caption: Inhibition of the JAK/STAT pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a foundational assay to screen for general anticancer activity against various cancer cell lines.

Objective: To determine the GI50/IC50 (concentration causing 50% growth inhibition) of a pyrazole compound.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Causality Insight: This 24-hour attachment period is crucial for ensuring the cells are in a healthy, logarithmic growth phase before drug exposure, which provides a consistent baseline for measuring the compound's effect.

-

-

Compound Treatment: Add serial dilutions of the pyrazole compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyrazole carbaldehyde deriv. | PI3 Kinase / MCF-7 | 0.25 | [10] |

| 4-Amino-(1H)-pyrazole deriv. (11b) | HEL (Leukemia) | 0.35 | [17][18] |

| Pyrazole-benzothiazole hybrid | HT29 (Colon) | 3.17 | [10] |

| Pyrazole derivative (4) | CDK2 | 3.82 | [14] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | 0.005 (Ki) | [20] |

Section 3: Antimicrobial and Antifungal Activity

The pyrazole scaffold is a fertile ground for the development of novel agents to combat microbial infections, a critical need in the era of rising multidrug resistance.[21][22] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[4][23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the antimicrobial potency of a compound.

Objective: To find the lowest concentration of a pyrazole compound that visibly inhibits the growth of a specific microorganism.

Methodology:

-

Microorganism Preparation: Grow the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in broth directly in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Self-Validation: The inclusion of a growth control is essential to validate that the incubation conditions were suitable for microbial growth, and the sterility control confirms that the broth was not contaminated.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrazole derivative (3) | E. coli | 0.25 | [4] |

| Pyrazole derivative (4) | S. epidermidis | 0.25 | [4] |

| Pyrazole derivative (2) | A. niger | 1.0 | [4] |

Section 4: Anticonvulsant Activity

Pyrazole and its derivatives have shown significant promise in the field of neurology as anticonvulsant agents for managing epilepsy.[24][25] Their mechanisms often involve the modulation of neuronal excitability.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for drugs that are effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a pyrazole compound to prevent seizures induced by an electrical stimulus.

Methodology:

-

Animal Model: Use adult mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Induction of Seizure: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

-

Causality Insight: The stimulus is supramaximal, designed to induce a tonic hindlimb extension in all untreated animals. The key endpoint is the abolition of this specific seizure phase, which is a hallmark of anticonvulsant efficacy in this model.

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the percentage of animals protected at each dose and determine the ED50 (effective dose in 50% of animals) using probit analysis.

| Compound Class | Seizure Model | Result | Reference |

| Pyrazolone derivatives (11b, 11a) | PTZ-induced clonic seizures | Remarkable protective effect at 20 mg/kg | [24] |

| Imidazole-pyrazole derivatives (5d, 5e) | MES | Significant potency vs. phenytoin | [26] |

| Substituted pyrazoles (7h) | MES & PTZ | Potent anticonvulsive agent | [25][27] |

Section 5: Broadening the Horizon - Other Notable Biological Activities

The utility of the pyrazole scaffold extends beyond the major therapeutic areas into agrochemicals and other fields.

-

Herbicidal and Insecticidal Activity: Certain pyrazole derivatives have been developed as potent herbicides and insecticides.[28][29] For example, pyranopyrazole derivatives have shown significant herbicidal activity against weeds like Lolium temulentum and insecticidal effects against larvae of Culex pipiens.[28] The mechanism often involves the disruption of crucial biological pathways specific to plants or insects.[30]

-

Antidepressant Activity: Studies have also explored pyrazole derivatives as monoamine oxidase (MAO) inhibitors or for their effects in behavioral despair tests, indicating potential applications as antidepressant agents.[24][31]

Conclusion

The pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have yielded life-changing medicines and continue to be a source of promising lead compounds across a remarkable spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant applications. The continued exploration of this privileged scaffold, aided by rational design, combinatorial chemistry, and high-throughput screening, ensures that pyrazole-based compounds will remain at the forefront of drug discovery and development for years to come.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.). Retrieved from [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (n.d.). Retrieved from [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.). Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (n.d.). Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents - PubMed. (n.d.). Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (n.d.). Retrieved from [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (n.d.). Retrieved from [Link]

-

Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - American Chemical Society. (n.d.). Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - NIH. (n.d.). Retrieved from [Link]

-

1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (n.d.). Retrieved from [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Herbicidal, Insecticidal and Structure-Activity Relationship Studies on Pyranopyrazole and Oxinobispyrazole Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (n.d.). Retrieved from [Link]

-

Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (n.d.). Retrieved from [Link]

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (n.d.). Retrieved from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (n.d.). Retrieved from [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (n.d.). Retrieved from [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (n.d.). Retrieved from [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jchr.org [jchr.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. meddocsonline.org [meddocsonline.org]

- 24. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 27. researchgate.net [researchgate.net]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Elucidation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Versatile Scaffold

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. The pyrazole motif is a common pharmacophore found in a variety of bioactive molecules, including approved drugs like the anti-inflammatory agent celecoxib.[1] The subject molecule's structure, which incorporates a hydroxyphenyl group and a carboxylic acid moiety, presents multiple opportunities for interaction with biological targets, suggesting a broad potential for therapeutic applications.[2] This guide provides a comprehensive overview of the putative mechanisms of action for this compound, drawing on evidence from structurally analogous compounds, and outlines a detailed experimental framework for the definitive elucidation of its biological activity.

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

Direct experimental data on the specific molecular targets of this compound is not extensively available in the public domain. However, based on its structural features and the well-documented activities of similar pyrazole-carboxylic acid derivatives, several plausible mechanisms of action can be hypothesized.

Inhibition of Carbonic Anhydrases

A compelling line of investigation points towards the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] Structurally related 5-aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibitory activity against these isoforms.[3] The carboxylic acid group of these compounds is thought to act as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site, a critical interaction for inhibition.[3] Given that this compound possesses this key functional group, it is a strong candidate for a CA inhibitor. The hydroxyphenyl moiety could further enhance binding affinity and selectivity within the active site.[3]

Modulation of Inflammatory Pathways

The pyrazole scaffold is a well-established anti-inflammatory pharmacophore.[1] Derivatives of 5-amide-1H-pyrazole-3-carboxylic acid have been identified as potent antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory responses.[4] Antagonism of P2Y14R can lead to a reduction in the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4] The core structure of this compound aligns with the general scaffold of these P2Y14R antagonists, suggesting it may exert anti-inflammatory effects through a similar mechanism.

Inhibition of Metabolic Enzymes

Research into pyrazole-carboxylic acid derivatives has revealed inhibitory activity against enzymes involved in metabolic disorders. One such target is 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism and a target for treating metabolic syndrome and diabetes.[5] The structural features of this compound make it a plausible candidate for an 11β-HSD1 inhibitor.[5]

Antibacterial Activity through LpxC Inhibition

The pyrazole-carboxylic acid scaffold has also been explored for its antibacterial properties, with some analogs showing inhibitory activity against UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[5] LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it an attractive target for novel antibiotics.[5]

Anticoagulant Effects via Factor XIa Inhibition

Derivatives of 5-phenyl-1H-pyrazole-3-carboxamide have been investigated as inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.[6] Inhibition of FXIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[6] The core scaffold of this compound could serve as a foundation for designing novel FXIa inhibitors.[6]

Part 2: A Framework for Experimental Validation

To rigorously determine the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols are designed to test the aforementioned hypotheses.

Target-Based Screening: Enzyme Inhibition Assays

The initial step should involve screening the compound against a panel of enzymes identified from the literature on analogous structures.

2.1.1 Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound against various human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

-

Methodology: A stopped-flow CO2 hydrase assay is the gold standard.[3]

-

Enzyme Preparation: Recombinant human CA isoforms are purified.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at a specific pH.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of the inhibitor.

-

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution.

-

Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

-

2.1.2 P2Y14 Receptor Binding and Functional Assays

-

Objective: To assess the binding affinity and functional antagonism of the compound at the human P2Y14 receptor.

-

Methodology:

-

Receptor Binding Assay:

-

Use cell membranes from a cell line overexpressing the human P2Y14 receptor.

-

Perform a competitive binding assay using a radiolabeled P2Y14R agonist (e.g., [3H]-UDP-glucose).

-

Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Measure the bound radioactivity to determine the displacement of the radioligand and calculate the inhibitor constant (Ki).

-

-

Functional Assay (e.g., Calcium Mobilization):

-

Use a cell line co-expressing the P2Y14 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose) in the presence and absence of varying concentrations of the test compound.

-

Measure the resulting changes in intracellular calcium levels using a fluorescence plate reader. An antagonist will inhibit the agonist-induced calcium mobilization.

-

-

Cell-Based Assays for Phenotypic Screening

2.2.1 Anti-inflammatory Activity in Immune Cells

-

Objective: To evaluate the ability of the compound to suppress inflammatory responses in a cellular context.

-

Methodology:

-

Cell Culture: Use a relevant immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like THP-1).

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Cytokine Measurement: After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production.

-

Visualization of a Postulated Signaling Pathway

The following diagram illustrates the hypothetical inhibitory effect of this compound on the P2Y14R-mediated inflammatory signaling pathway.

Caption: Postulated antagonism of the P2Y14 receptor by the test compound, inhibiting downstream inflammatory signaling.

Part 3: Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activities of compounds structurally related to this compound, providing a benchmark for expected potency.

| Compound Class | Target | Reported Activity |

| 5-Amide-1H-pyrazole-3-carboxyl Derivatives | P2Y14 Receptor | IC50 = 1.93 nM (for optimized compound 16)[4] |

| 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives | Factor XIa | Ki = 90.37 nM (for lead compound 7za)[6] |

| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | Ki values in the range of 0.063–3.368 µM[7] |

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | Ki values in the range of 0.007–4.235 µM[7] |

Conclusion

This compound represents a promising chemical scaffold with the potential to modulate multiple biologically significant targets. Based on the activities of structurally related compounds, its mechanism of action may involve the inhibition of carbonic anhydrases, antagonism of the P2Y14 receptor, or inhibition of metabolic, bacterial, or coagulation enzymes. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate these possibilities, ultimately defining the therapeutic potential of this intriguing molecule.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. ResearchGate. Available at: [Link]

-

Green synthesis, radioiodination and in vivo biodistribution of 5-(2-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives as potential candidates for lung imaging. ResearchGate. Available at: [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. Available at: [Link]

-

5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. Available at: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. National Institutes of Health. Available at: [Link]

Sources

- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 2. Buy this compound hcl [smolecule.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. This compound HCl [benchchem.com]

- 6. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of Hydroxyphenyl Pyrazole Derivatives

Abstract: The phenomenon of tautomerism in hydroxyphenyl pyrazole derivatives is a critical consideration in the fields of medicinal chemistry and materials science. The ability of these molecules to exist in multiple, rapidly interconverting structural forms, or tautomers, can profoundly influence their physicochemical properties, biological activity, and interaction with molecular targets. This guide provides a comprehensive technical overview of the core principles governing tautomerism in this important class of compounds. We will delve into the structural nuances of the primary tautomeric forms, the key factors that dictate the position of the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies employed for their elucidation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of tautomerism in hydroxyphenyl pyrazole systems.

The Crucial Role of Tautomerism in Molecular Design

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. In the realm of drug discovery, the specific tautomeric form of a molecule that interacts with a biological target may be the most active, but not necessarily the most stable or abundant form in solution. Therefore, a thorough understanding and characterization of the tautomeric landscape of a lead compound is not merely an academic exercise but a fundamental necessity for rational drug design. The prevalence of different tautomers can affect a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the development of a successful therapeutic agent.[1][2][3][4]

Unraveling the Tautomeric Landscape of Hydroxyphenyl Pyrazoles

Hydroxyphenyl pyrazole derivatives can exhibit several types of tautomerism simultaneously. The most prevalent forms are annular tautomerism within the pyrazole ring and keto-enol tautomerism involving the hydroxyphenyl moiety and potentially the pyrazole ring itself (in the case of pyrazolones).

Annular Tautomerism: A Tale of Two Nitrogens

The pyrazole ring contains two adjacent nitrogen atoms, one of which is protonated in the neutral state. Annular tautomerism refers to the migration of this proton between the N1 and N2 positions.[5][6][7] This rapid equilibrium results in two distinct tautomeric forms, the relative populations of which are heavily influenced by the nature and position of substituents on the pyrazole ring.[8][9][10]

Caption: Annular tautomerism in a 3(5)-substituted pyrazole ring.

Keto-Enol Tautomerism: A Dance of Protons and Pi Electrons

Keto-enol tautomerism is a fundamental concept in organic chemistry and is particularly relevant for hydroxyphenyl pyrazoles.[11][12][13] This equilibrium involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). In the context of hydroxyphenyl pyrazoles, the phenolic hydroxyl group can potentially tautomerize to a keto form, creating a quinoidal structure. Furthermore, if the pyrazole core is a pyrazolone, it will also exhibit its own keto-enol tautomerism.[11][14] The stability of the enol form is often enhanced by the formation of a stable aromatic system or by intramolecular hydrogen bonding.[12][15]

Caption: Keto-enol tautomerism of a hydroxyphenyl substituent.

Amine-Imine Tautomerism

For hydroxyphenyl pyrazole derivatives that also bear an amino substituent on the pyrazole ring, amine-imine tautomerism is another possibility. This involves the migration of a proton from the amino group to a ring nitrogen, forming an imine. However, for many 3(5)-aminopyrazoles, the amine forms are significantly more stable, and the imino tautomers are often not observed.[6]

Mastering the Equilibrium: Factors at Play

The delicate balance between different tautomeric forms is not static; it is dynamically influenced by a range of internal and external factors. A deep understanding of these factors is paramount for controlling and predicting the tautomeric behavior of a given derivative.

The Commanding Influence of Substituents

The electronic nature of substituents on both the pyrazole and the hydroxyphenyl rings plays a pivotal role in determining the predominant tautomer.[10][16]

-

Electron-donating groups (e.g., -OH, -NH2, -CH3) tend to favor the tautomeric form where the proton is on the adjacent nitrogen atom.[6]

-

Electron-withdrawing groups (e.g., -NO2, -COOH, -CF3) often stabilize the tautomer where the proton is on the nitrogen atom further away.[6][10] The position of the tautomeric equilibrium can be correlated with the Hammett σm value of the substituent.[9]

The Solvent's Decisive Role

The solvent environment can dramatically shift the tautomeric equilibrium.[6][8][17]

-

Polar protic solvents (e.g., water, methanol) can stabilize more polar tautomers through hydrogen bonding and may facilitate proton transfer, accelerating the interconversion.[6]

-

Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium based on their ability to act as hydrogen bond acceptors.[14][18] For example, in DMSO, intermolecular hydrogen bonds that might favor a particular tautomer in a less polar solvent can be disrupted.[14]

-

Nonpolar solvents (e.g., chloroform, toluene) tend to favor less polar tautomers and can slow down the rate of interconversion.[18]

The Impact of Temperature

Temperature has a significant effect on both the rate of tautomeric interconversion and the position of the equilibrium. Lowering the temperature is a common strategy in NMR spectroscopy to slow down the proton exchange to the point where signals from individual tautomers can be resolved.[8][19]

| Factor | Influence on Tautomeric Equilibrium | Causality |

| Substituents | Electron-donating groups and electron-withdrawing groups can shift the equilibrium to favor one tautomer over another. | Alteration of the electron density within the pyrazole ring and the stability of the respective tautomers.[6][10] |

| Solvent Polarity | Polar solvents can stabilize more polar tautomers, while nonpolar solvents favor less polar forms. | Differential solvation of the tautomers.[18] |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with the tautomers, influencing their relative stability. | Formation or disruption of intra- and intermolecular hydrogen bonds.[6][14] |

| Temperature | Lower temperatures slow the rate of interconversion, potentially allowing for the observation of individual tautomers. | The rate of proton transfer is temperature-dependent.[8] |

The Scientist's Toolkit: Elucidating Tautomeric Forms

A multi-faceted approach, combining spectroscopic and computational techniques, is essential for the unambiguous characterization of the tautomeric forms of hydroxyphenyl pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[5][6] By analyzing the chemical shifts, coupling constants, and signal integrations of 1H, 13C, and 15N nuclei, one can identify the predominant tautomer and quantify the tautomeric ratio.[8][9][14]

Step-by-Step Protocol for Low-Temperature NMR Analysis:

-

Sample Preparation: Dissolve the hydroxyphenyl pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2, THF-d8).

-

Initial Room Temperature Spectrum: Acquire standard 1H and 13C NMR spectra at room temperature (298 K) to observe the initial state, which may show broad or averaged signals due to rapid tautomeric exchange.[19]

-

Gradual Cooling: Lower the temperature of the NMR probe in increments of 10-20 K.

-

Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Data Acquisition: Record spectra at each temperature until the broad/averaged signals resolve into distinct sets of signals corresponding to the individual tautomers.

-

Quantification: Determine the tautomeric equilibrium constant (KT) by integrating the signals for each tautomer.

Caption: Experimental workflow for NMR analysis of tautomerism.

X-ray Crystallography: A Definitive Look in the Solid State

Single-crystal X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[8][20][21] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the structure. It is important to note that the tautomeric form in the solid state may not be the same as the predominant form in solution.[11][14]

Generalized Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow suitable single crystals of the hydroxyphenyl pyrazole derivative from an appropriate solvent.

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Collect X-ray diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions, which will confirm the tautomeric form.[20]

Computational Chemistry: The Power of Prediction

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of different tautomers in the gas phase and in various solvents (using continuum solvent models).[6][11][22] These calculations can provide valuable insights that complement experimental data and aid in the interpretation of spectroscopic results.

Protocol for DFT-Based Tautomer Stability Analysis:

-

Structure Generation: Build the 3D structures of all possible tautomers of the hydroxyphenyl pyrazole derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][22]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPE).[22]

-

Energy Calculation: Calculate the total electronic energies, including ZPE corrections, for each tautomer.

-

Solvent Effects: If desired, include the effects of a solvent using a continuum model such as the Polarizable Continuum Model (PCM).

-

Relative Stability: Determine the relative stabilities of the tautomers by comparing their total energies.

Conclusion: A Paradigm of Dynamic Structure

The tautomerism of hydroxyphenyl pyrazole derivatives is a multifaceted phenomenon that lies at the intersection of structural chemistry, spectroscopy, and computational science. A comprehensive understanding of the delicate interplay between annular and keto-enol tautomerism, and the factors that govern their equilibrium, is indispensable for the rational design of new pharmaceuticals and functional materials. By employing a synergistic approach that combines high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can confidently navigate the complex tautomeric landscape of these versatile molecules, unlocking their full therapeutic and technological potential.

References

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2.

-

A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry.

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health.

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed.

-

The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.

-

Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

-

How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect.

-

Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. PubMed.

-

Theoretical studies on tautomerism of 1H-pyrazole-5-thiol. Semantic Scholar.

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health.

-

Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health.

-

Crystal Structure of 3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole. J-Stage.

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.

-

Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. National Institutes of Health.

-

The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate.

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health.

-

Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... ResearchGate.

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI.

-

Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. National Institutes of Health.

-

Keto-enol tautomerism in the development of new drugs. Frontiers.

-

A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.

-

Current status of pyrazole and its biological activities. National Institutes of Health.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

-

Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health.

-

Overview on Biological Activities of Pyrazole Derivatives. ResearchGate.

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Framework for Novel Enzyme Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has positioned the pyrazole scaffold as a cornerstone in modern medicinal chemistry. This five-membered aromatic heterocycle, with its unique electronic properties and versatile synthetic accessibility, has proven to be a remarkably effective framework for the design of potent and selective enzyme inhibitors across a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide, intended for drug discovery and development professionals, provides a comprehensive overview of the strategies and methodologies employed in the discovery of novel pyrazole-based enzyme inhibitors, from initial screening to lead optimization.

The Strategic Imperative for Pyrazole-Based Scaffolds

The pyrazole ring is more than just a molecular building block; its inherent chemical characteristics make it a "privileged scaffold" in drug design.[1] The two adjacent nitrogen atoms within the aromatic ring system can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active sites of target enzymes.[2] Furthermore, the pyrazole core is metabolically stable and offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This inherent versatility has led to the development of numerous successful drugs containing a pyrazole moiety.[1]

The Discovery Engine: From High-Throughput Screening to Hit Identification

The journey to a novel pyrazole-based inhibitor begins with the identification of initial "hits" from large chemical libraries. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of thousands to millions of compounds.[4][5]

High-Throughput Screening (HTS) Workflow

The following diagram outlines a typical HTS workflow for identifying pyrazole-based enzyme inhibitors.

Figure 3: Simplified CDK signaling pathway and the point of intervention for a pyrazole-based CDK2 inhibitor.

JAK/STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling and is implicated in inflammatory diseases and cancers. Pyrazole-based JAK inhibitors can block this pathway, leading to a reduction in inflammation and tumor growth.

Figure 4: Simplified JAK/STAT signaling pathway showing inhibition by a pyrazole-based JAK inhibitor.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel enzyme inhibitors. Its favorable chemical properties and synthetic tractability provide a robust platform for the application of modern drug discovery strategies. By integrating high-throughput screening, rational drug design, and a thorough understanding of the underlying biology, researchers can continue to leverage the power of the pyrazole framework to develop the next generation of targeted therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology [neuroquantology.com]

The 5-Phenyl-1H-Pyrazole-3-Carboxylic Acid Amide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenyl-1H-pyrazole-3-carboxylic acid amide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this privileged motif, delving into its synthesis, key structural modifications, and diverse therapeutic applications. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] Among the various classes of pyrazole derivatives, the 5-phenyl-1H-pyrazole-3-carboxylic acid amide scaffold has emerged as a particularly fruitful area of research. Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, enabling targeted interactions with a multitude of biological macromolecules. This has led to the discovery of potent inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases, as well as compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

This guide will systematically dissect the SAR of this scaffold, providing a logical progression from its fundamental synthesis to the nuanced effects of structural modifications on its biological activity.

Synthetic Strategies: Building the Core